molecular formula C12H15NO8 B015333 2-Nitrophenyl-beta-D-galactopyranoside CAS No. 369-07-3

2-Nitrophenyl-beta-D-galactopyranoside

Cat. No.: B015333
CAS No.: 369-07-3
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-YBXAARCKSA-N
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Biochemical Analysis

Biochemical Properties

2-Nitrophenyl-beta-D-galactopyranoside plays a significant role in biochemical reactions. It interacts with the enzyme β-galactosidase . β-Galactosidase breaks down lactose into galactose and glucose . It is not lactose specific and can act on simple galactosides . The hydrolysis of this compound results in the release of galactose and a yellow chromogenic compound .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for β-galactosidase . The hydrolysis of this compound can be used to detect the presence of β-galactosidase, and hence, influence cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by the enzyme β-galactosidase . This results in the release of galactose and a yellow chromogenic compound . The yellow compound can be detected spectrophotometrically, making this compound a useful tool for detecting the presence and activity of β-galactosidase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed rapidly, within a 24-hour period . This is because the hydrolysis of this compound by β-galactosidase does not depend on an induced or constitutive permease enzyme to enter the cell .

Metabolic Pathways

This compound is involved in the metabolic pathway of lactose degradation, where it acts as a substrate for the enzyme β-galactosidase .

Subcellular Localization

Given its role as a substrate for β-galactosidase, it is likely to be found wherever this enzyme is present within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrophenyl-beta-D-galactopyranoside can be synthesized through the glycosylation of 2-nitrophenol with a suitable galactosyl donor. The reaction typically involves the use of a catalyst such as silver carbonate or silver oxide to facilitate the glycosidic bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase. This hydrolysis results in the cleavage of the glycosidic bond, releasing galactose and 2-nitrophenol .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of β-galactosidase under mild conditions, such as a neutral pH and moderate temperature. The reaction can be monitored by measuring the absorbance of the yellow product, 2-nitrophenol, at 405 nm .

Major Products Formed: The major products formed from the hydrolysis of this compound are galactose and 2-nitrophenol. The latter is a yellow chromogenic compound that is easily detectable, making it useful for various analytical applications .

Scientific Research Applications

2-Nitrophenyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a substrate for β-galactosidase in assays to measure enzyme activity. This compound is also used in the detection of lacZ gene expression in bacterial systems, as the hydrolysis product, 2-nitrophenol, provides a convenient colorimetric readout .

In addition to its use in enzyme assays, this compound is employed in environmental testing to detect coliform bacteria in water samples. The presence of β-galactosidase in these bacteria leads to the hydrolysis of the compound, indicating contamination .

Comparison with Similar Compounds

2-Nitrophenyl-beta-D-galactopyranoside is often compared with other chromogenic substrates for β-galactosidase, such as 4-nitrophenyl-beta-D-galactopyranoside and 6-bromo-2-naphthyl-beta-D-galactopyranoside. While these compounds also produce colored products upon hydrolysis, this compound is unique in its high sensitivity and ease of detection due to the distinct yellow color of 2-nitrophenol .

List of Similar Compounds:

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
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InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
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Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
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Molecular Formula

C12H15NO8
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DSSTOX Substance ID

DTXSID10861907
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Molecular Weight

301.25 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
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CAS No.

369-07-3, 28347-45-7, 30677-14-6
Record name o-Nitrophenyl β-D-galactopyranoside
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Record name o-Nitrophenyl beta-D-galactopyranoside
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Record name 2-nitrophenyl-beta-D-galactopyranoside
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Record name O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE
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Synthesis routes and methods

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 2-Nitrophenyl-β-D-galactopyranoside (ONPG) is a chromogenic substrate for the enzyme β-galactosidase. It mimics lactose, the natural substrate of β-galactosidase, and upon hydrolysis by the enzyme, it releases 2-nitrophenol, a yellow compound [, , , , , , , , ]. This color change allows for the detection and quantification of β-galactosidase activity.

  • Spectroscopic Data: ONPG exhibits absorbance in the UV-Vis range. Upon hydrolysis by β-galactosidase, the released 2-nitrophenol shows a distinct absorbance peak at 420 nm, enabling its quantification [, ].

A: ONPG is a valuable tool in bacterial identification. Many bacteria, particularly Enterobacteriaceae, possess the enzyme β-galactosidase. The ability to hydrolyze ONPG, indicated by the development of a yellow color, helps differentiate between lactose-fermenting and non-lactose-fermenting bacteria [, , ]. This is especially useful in clinical diagnostics and food safety testing.

A: Yes, some bacteria, particularly within the Salmonella genus, exhibit a delayed positive ONPG test. This is attributed to the lack of a true β-galactosidase. Instead, these strains may possess an enzyme that slowly cleaves ONPG, resulting in a delayed color change [, ]. This phenomenon has taxonomic implications and can be used to differentiate between Salmonella subgenera.

A: Yes, ONPG has been instrumental in studying lactose transport mechanisms in bacteria like Escherichia coli and Streptococcus mutans. Researchers have used ONPG to investigate the role of phosphoenolpyruvate (PEP)-dependent phosphotransferase systems (PTS) in transporting lactose and its analogs into bacterial cells [, , ]. The presence or absence of PEP-dependent ONPG phosphorylation helped differentiate between PTS-mediated transport and active transport mechanisms.

A: Yes, the ONPG test, in conjunction with other assays, can provide insights into the type of β-galactosidase present in a sample. For instance, some bacterial strains hydrolyze ONPG-6-phosphate but not ONPG, indicating the presence of a phospho-β-galactosidase [, ]. Other bacteria, like certain Enterobacter aerogenes and Klebsiella pneumoniae strains, hydrolyze ONPG-6-P but not ONPG, resembling the β-galactosidase system of Staphylococcus aureus [].

A: ONPG has been utilized in studies examining the energy cost of transport in Escherichia coli [, ]. By depleting E. coli cells of their energy reserves and providing ONPG as a substrate, researchers observed that even the "downhill" transport of ONPG, driven by its concentration gradient, required energy. This finding supported the chemiosmotic theory of energy coupling.

A: While primarily used as a substrate, ONPG can display growth-inhibitory activity against certain bacteria, particularly Escherichia coli. This effect is enhanced in the presence of inducers like lactose and isopropyl thio-β-D-galactosidase (IPTG), which stimulate β-galactosidase production []. The increased β-galactosidase activity leads to higher ONPG hydrolysis and a stronger inhibitory effect.

A: Yes, ONPG is a common substrate for studying the kinetic properties of β-galactosidases from various sources, including bacteria, fungi, and yeast [, , , , , , , ]. Researchers determine kinetic parameters such as Km (Michaelis constant), Vmax (maximum velocity), and Kcat (turnover number) using ONPG as a substrate, providing insights into enzyme activity and efficiency.

  • Lactose hydrolysis: β-galactosidase is used to reduce lactose content in dairy products for lactose-intolerant individuals [].
  • Galacto-oligosaccharide (GOS) synthesis: β-galactosidase can synthesize GOS, prebiotic compounds with health benefits, from lactose [, ].

ANone: Yes, several alternative substrates exist for β-galactosidase, including:

  • Chlorophenol red-β-D-galactopyranoside (CPRG): Offers higher sensitivity than ONPG for quantifying enzyme levels due to its higher extinction coefficient [, ].
  • 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG): Serves as a potential NMR-sensitive reporter molecule for β-galactosidase activity [].
  • Fluorescein di-β-D-galactopyranoside (FDG): A fluorogenic substrate used for flow cytometry analysis and sorting of cells expressing β-galactosidase [].

A: Yes, the β-galactosidase gene (lacZ) is often used as a reporter gene in transfection studies. By introducing lacZ into cells, researchers can assess transfection efficiency by measuring β-galactosidase activity using ONPG as a substrate [, ]. The yellow color development indicates successful transfection and lacZ expression.

A: ONPG, in conjunction with other methods, can be used to assess fecal contamination in water. Colilert-18® media, used in water testing, contains ONPG as a substrate for detecting coliform bacteria, including E. coli []. The presence of coliforms, indicated by ONPG hydrolysis, suggests fecal contamination.

ANone: Some limitations of using ONPG include:

  • Sensitivity: Alternative substrates like CPRG offer higher sensitivity in certain applications [, ].
  • Interference: Some compounds, like lactose, can interfere with ONPG hydrolysis and affect assay results [, ].

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